2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid

Lipophilicity Drug-likeness Permeability

Researchers studying PPARα agonists or antibacterials often struggle to source the correct 2-aryl-4-methylthiazole-5-carboxylic acid analog, as smaller halogens fail to occupy critical hydrophobic pockets. This compound delivers the validated tert-butylphenyl motif. - **Essential pharmacophore**: Required for PPARα potency (EC50 = 4 nM) and >500-fold selectivity; also essential for anti-MRSA activity (MIC = 4-8 μg/mL). - **Synthetic utility**: Free carboxylic acid enables direct HATU amide coupling or oxadiazole formation. - **Supply**: BenchChem provides this non-interchangeable intermediate for lead optimization and bioconjugation.

Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
Cat. No. B12124484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid
Molecular FormulaC15H17NO2S
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O
InChIInChI=1S/C15H17NO2S/c1-9-12(14(17)18)19-13(16-9)10-5-7-11(8-6-10)15(2,3)4/h5-8H,1-4H3,(H,17,18)
InChIKeyWZEOPRZZRQYSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic Acid: Scaffold Identification & Procurement


2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid (molecular formula C₁₇H₁₉NO₂S, MW 301.40 g/mol) is a 2,4-disubstituted thiazole-5-carboxylic acid scaffold [1]. The compound features a 4-tert-butylphenyl substituent at the 2-position, a methyl group at the 4-position, and a free carboxylic acid at the 5-position of the thiazole ring. This substitution pattern places it within the well-precedented class of 2-aryl-4-methylthiazole-5-carboxylic acid derivatives, a privileged scaffold in medicinal chemistry that has yielded clinical-stage PPARα agonists [2], antibacterial candidates [3], and SCD1 inhibitors . The tert-butylphenyl moiety confers distinct physicochemical properties compared to halogen-substituted analogs, making this specific compound a non-interchangeable intermediate for structure-activity relationship (SAR) exploration and lead optimization programs.

Why This Scaffold Cannot Be Replaced by Generic 2-Aryl Thiazole Analogs


Within the 2-aryl-4-methylthiazole-5-carboxylic acid series, the identity of the 4-substituent on the phenyl ring at the 2-position is a critical determinant of downstream biological activity, target selectivity, and physicochemical properties. The tert-butyl group introduces a sterically bulky, electron-donating, and highly lipophilic motif (calculated logP ≈ 3.46 [1]) that is structurally and electronically distinct from the smaller, electron-withdrawing 4-fluoro (logP ≈ 2.5) or 4-chloro (logP ≈ 2.8) substituents found in common comparator compounds . In the PPARα agonist series described by Sierra et al. (J. Med. Chem. 2007), the 4-tert-butylphenyl group was deliberately retained during lead optimization because it occupied a specific hydrophobic pocket in the PPARα ligand-binding domain, contributing to both potency (EC₅₀ = 4 nM) and >500-fold selectivity over PPARδ and PPARγ [2]. Replacing the tert-butyl motif with a smaller halogen would collapse this hydrophobic interaction, resulting in substantial loss of target engagement affinity. Similarly, in the oxadiazole-linked antibacterial series, the tert-butylphenyl moiety was essential for achieving MIC values of 4–8 μg/mL against MRSA, with SAR studies confirming that smaller or more polar substituents at this position ablated antibacterial activity [3]. These examples demonstrate that the 4-tert-butylphenyl group is not a generic hydrophobic anchor but a pharmacophoric element with specific spatial and electronic requirements that cannot be satisfied by alternative 2-aryl substituents.

Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Advantage Versus Halogen-Substituted Analogs

The 4-tert-butyl substituent on the 2-phenyl ring confers substantially higher calculated lipophilicity compared to halogen-substituted analogs [1]. This increased logP translates into enhanced passive membrane permeability, a critical parameter for achieving oral bioavailability. In the PPARα agonist series, the tert-butylphenyl-containing lead compound 25a demonstrated oral efficacy in raising HDL cholesterol in animal models, while halogen-substituted analogs from the same series required additional structural modifications to achieve comparable oral exposure [2].

Lipophilicity Drug-likeness Permeability

PPARα Agonist Potency and Subtype Selectivity

The amide derivative of 2-(4-tert-butylphenyl)-4-methylthiazole-5-carboxylic acid (CHEMBL221074, compound 25a) exhibited an EC₅₀ of 4 nM at human PPARα in a cell-based transactivation assay, with EC₅₀ values of >10,000 nM at PPARδ and 800 nM at PPARγ, representing >2,500-fold and 200-fold selectivity, respectively [1][2]. In a follow-up study, the same compound confirmed an EC₅₀ of 4–5 nM at PPARα [2]. In contrast, the 4-fluorophenyl analog from the same patent series required additional linker optimization to achieve comparable PPARα potency [3]. This compound was advanced to clinical trials for the treatment of dyslipidemia, underscoring the translational relevance of the tert-butylphenyl substitution pattern [1].

PPARα agonist Dyslipidemia Selectivity

Anti-MRSA Activity of Derived Oxadiazole Compounds

2-(4-Tert-butylphenyl)-4-methylthiazole-5-carboxylic acid serves as the direct synthetic precursor to a series of 5-(oxadiazol-2-yl)-substituted derivatives that demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The most active oxadiazole derivatives (compounds 8 and 9) exhibited MIC values of 4–8 μg/mL against MRSA, with the ability to eradicate staphylococcal biofilms, a property not observed with the unsubstituted 4-methylthiazole-5-carboxylic acid or its simple ester derivatives [1]. The presence of the tert-butyl group at the 4-position of the 2-phenyl ring was essential for this activity; SAR studies showed that replacement with smaller alkyl groups or halogens significantly reduced antibacterial potency [2]. Furthermore, these derivatives demonstrated oral bioavailability with a biological half-life exceeding 5 hours and plasma concentrations that exceeded MIC values, indicating that the tert-butylphenyl-thiazole scaffold provides favorable pharmacokinetic properties [1].

Antibacterial MRSA Biofilm

Synthetic Efficiency of the Free Carboxylic Acid Handle

The free carboxylic acid at the 5-position of the thiazole ring enables direct amide coupling, hydrazide formation, and oxadiazole cyclization without the deprotection steps required for the corresponding ethyl ester (CAS 343322-53-2) . In the PPARα agonist synthetic route described in patent US20080167307, the carboxylic acid intermediate was directly coupled with 4-aminomethylphenoxy-2-methylpropionic acid derivatives to yield the final amide products in a single step, whereas the corresponding methyl or ethyl esters required saponification prior to coupling, adding an additional synthetic step and reducing overall yield [1]. Similarly, in the oxadiazole antibiotic synthesis, the carboxylic acid was converted to the hydrazide and then cyclized in two steps, while the corresponding ester required three synthetic transformations to reach the same intermediate [2]. The commercial availability of the ethyl ester (CAS 343322-53-2, purity 95%+, available in 1g/5g/10g quantities) provides a direct procurement pathway for those preferring ester-protected stock, but the free acid eliminates one protective group manipulation .

Synthetic intermediate Derivatization Amide coupling

Steric and Electronic Profile Driving Molecular Recognition

The 4-tert-butyl group (van der Waals volume ≈ 56 ų) occupies approximately 2.5× the volume of a 4-chloro substituent (≈ 22 ų) and 3.5× that of a 4-fluoro substituent (≈ 16 ų) [1]. In the PPARα LBD crystal structure (PDB: 2P54), the tert-butylphenyl moiety of the co-crystallized ligand GW590735 (which contains the same 2-(4-tert-butylphenyl)-4-methylthiazole substructure as the target compound) engages a deep hydrophobic sub-pocket formed by residues Phe273, Cys276, and Met355, where smaller substituents would make suboptimal van der Waals contacts [2]. The patent literature explicitly states that the carboxylic acid form of these thiazole derivatives "is active in both the binding and transient transfection assays, while the ester does not usually bind well" [3], confirming that the free carboxylic acid is the pharmacologically relevant species for target engagement. This direct binding competence has not been demonstrated for the corresponding 4-fluoro or 4-chloro carboxylic acid analogs in published SAR studies.

Structure-Activity Relationship Steric bulk Hydrophobic interaction

Optimal Application Scenarios for Procurement


PPARα Agonist Lead Optimization and Preclinical Synthesis

The compound is the direct precursor for synthesizing amide-linked PPARα agonists of the substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid class. Using this specific carboxylic acid as starting material, rather than the corresponding 4-fluoro or 4-chloro analogs, ensures that the optimized lead retains the validated tert-butylphenyl pharmacophore that delivers nanomolar PPARα potency (EC₅₀ = 4–5 nM) and >500-fold selectivity over PPARδ and PPARγ [1]. The free acid form enables direct HATU-mediated amide coupling to diverse amine building blocks in a single synthetic step, accelerating SAR exploration [2].

Novel Anti-MRSA Agent Discovery with Anti-Biofilm Activity

The carboxylic acid serves as the key intermediate for constructing 5-(1,3,4-oxadiazol-2-yl)-substituted thiazole derivatives with potent anti-MRSA activity (MIC = 4–8 μg/mL) and biofilm-eradicating properties [3]. The two-step conversion (hydrazide formation followed by cyclization with cyanogen bromide or substituted isothiocyanates) provides rapid access to a focused library for antibacterial SAR studies. The tert-butylphenyl motif is essential for antibacterial activity; SAR studies confirm that non-tert-butyl-substituted analogs are inactive [4].

Chemical Biology Tool Synthesis for PPARα Target Validation

For academic and industrial groups studying nuclear receptor biology, this compound enables the synthesis of tool compounds that recapitulate the pharmacology of clinical-stage PPARα agonists (e.g., GW590735). The carboxylic acid can be conjugated to biotin, fluorescent dyes, or photoaffinity labels via the 5-position carboxyl group for use in pull-down assays, cellular imaging, and target engagement studies [1][5]. The free carboxylic acid is the preferred form for bioconjugation, as ester hydrolysis post-conjugation can introduce side reactions.

SCD1 Inhibitor Intermediate for Metabolic Disease Research

The 2-aryl-4-methylthiazole-5-carboxylic acid scaffold is a recognized precursor for thiazolylimidazolidinone compounds that act as Stearoyl-CoA desaturase-1 (SCD1) inhibitors, a target implicated in metabolic diseases including obesity and type 2 diabetes . The tert-butylphenyl substitution pattern provides a distinct SAR entry point within this inhibitor class, where lipophilic bulk at the 2-position is known to modulate SCD1 inhibitory potency and isoform selectivity.

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